molecular formula C13H12ClN3S2 B2591933 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 478065-63-3

6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2591933
CAS No.: 478065-63-3
M. Wt: 309.83
InChI Key: RBFHJXWZDNZFKL-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a synthetically designed, complex tricyclic heterocyclic compound intended for research applications. Its structure incorporates multiple nitrogen and sulfur atoms within a fused ring system, which may be of significant interest in early-stage pharmaceutical and agrochemical discovery. The specific chloro and ethylsulfanyl substituents suggest potential as a key intermediate or precursor in the synthesis of more complex molecules or as a candidate for high-throughput screening against biological targets. Compounds with related tricyclic, nitrogen-rich scaffolds have been investigated for various biological activities, including as inhibitors of viral replication and for general antiviral treatment . The intricate architecture of this molecule also makes it a subject of interest in advanced organic chemistry research, particularly in methodologies concerning the construction and functionalization of complex heterocyclic systems. This product is provided for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols. For specific storage and handling conditions, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S2/c1-4-18-13-16-9-8-6(2)5-7(3)15-12(8)19-10(9)11(14)17-13/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFHJXWZDNZFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=N1)Cl)SC3=C2C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the chlorine atom: Chlorination is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the ethylsulfanyl group: This step involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

While the compound is primarily synthesized on a small scale for research purposes, industrial production would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The presence of the chlorine and ethylsulfanyl groups may enhance its binding affinity to specific targets, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Insights

Heteroatom Influence : The target compound’s sulfur and nitrogen atoms likely enhance electron-deficient properties, contrasting with oxygen-dominated systems like catechins (Figure 4, ). Such differences impact reactivity and binding interactions.

Substituent Effects : The chloro-ethylsulfanyl group may confer unique steric and electronic profiles compared to simpler methyl or hydroxyl substituents in catechins or benzothiazepines.

Crystallographic Analysis : Tools like SHELX-76 and SHELXL are essential for resolving such complex tricyclic systems, enabling precise bond-length and angle measurements critical for comparative studies .

Methodological Considerations for Comparative Studies

Data Sources and Tools

  • Structural Databases : The Protein Data Bank (PDB) primarily archives macromolecular structures, but small-molecule crystallographic data for analogs may reside in specialized repositories (e.g., Cambridge Structural Database) .
  • Software : SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) are industry standards for small-molecule crystallography, ensuring accuracy in structural comparisons .

Limitations in Current Evidence

The provided materials lack direct references to the target compound or its close analogs. For instance, focuses on catechins in tea (flavonoids), which are structurally distinct from the sulfur/nitrogen-rich tricyclic system of interest .

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